molecular formula C10H11N3O B566116 1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine CAS No. 1426174-82-4

1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine

Cat. No. B566116
M. Wt: 193.242
InChI Key: ZJOFAFWTOKDIFH-IOADRVQPSA-N
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Description

1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine, also known as (R,S)-N-Nitrosoanatabine, is a specific N-nitrosamine metabolite of tobacco . It is a minor tobacco alkaloid found in the Solanaceae family of plants . It is also known to be a specific N-nitrosamines with carcinogenic activity .


Molecular Structure Analysis

The molecular formula of 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is C5H8N2O . The average mass is 112.130 Da and the monoisotopic mass is 112.063660 Da . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine has a density of 1.2±0.1 g/cm3, a boiling point of 233.9±29.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 45.2±3.0 kJ/mol and it has a flash point of 95.3±24.3 °C . The index of refraction is 1.550 .

Scientific Research Applications

  • Electrochemically Switched Anion Translocation : A study by Santis et al. (1997) focused on a complex containing a NiII cyclam-like and bipyridine fragment. They found that this complex can effectively act as an anion receptor, demonstrating potential for electrochemical applications (Santis et al., 1997).

  • Reduction Mechanism of Aromatic Nitro Compounds : Lacasse et al. (1993) investigated the electrochemical reduction of 4-nitropyridine, a compound structurally related to 1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine. Their findings have implications for understanding the reduction mechanisms of similar compounds (Lacasse et al., 1993).

  • Electronic Structure of Metastable Isomers of Ru Nitroso Complexes : Sizova and Lubimova (2005) explored the geometrical structures of nitroso complexes, including those with bipyridine components. Their research contributes to understanding the electronic structure and stability of these complexes (Sizova & Lubimova, 2005).

  • Chemical Behaviors of Bipyridine Derivatives : Takeuchi et al. (1977) examined the chemical behaviors of 1, 1'-diacetyl-1, 1', 4, 4'-tetrahydro-4, 4'-bipyridine towards various organic hydrogen acceptors. Their research demonstrated its potential in donating hydride and acetylium ion, relevant to organic synthesis and chemical reactions (Takeuchi et al., 1977).

  • Complexation Studies with Bipyridine Derivatives : Long et al. (1993) conducted complexation studies on a bipyridine derivative, exploring its properties and applications in coordination chemistry, especially in relation to metal ions (Long et al., 1993).

properties

IUPAC Name

3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOFAFWTOKDIFH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN([C@@H]1C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221442
Record name N'-Nitrosoanatabine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Nitrosoanatabine

CAS RN

71267-22-6
Record name N-Nitrosoanatabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71267-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Nitrosoanatabine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Nitrosoanatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71267-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N'-NITROSOANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
GE Matt, PJE Quintana, JM Zakarian, E Hoh… - Tobacco …, 2017 - tobaccocontrol.bmj.com
Background Over a 6-month period, we examined tobacco smoke pollutants (also known as thirdhand smoke, THS) that remained in the homes of former smokers and the exposure to …
Number of citations: 97 tobaccocontrol.bmj.com
SC Moldoveanu, J Zhu, N Qian - Contributions to Tobacco & Nicotine …, 2017 - sciendo.com
The present study describes the development of a liquid chromatography tandem mass spectrometry (LC-MS/MS) technique for the analysis of trace levels of four tobaccospecific …
Number of citations: 10 sciendo.com
B SPIEGELHALDER, S FISCHER… - Tobacco and Cancer …, 1989 - Excerpta Medica
Number of citations: 0

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